N9-Ethyl Substitution Lowers the Predicted pKa by ~4.5 Log Units Relative to Unsubstituted 6-Hydrazinylpurine
The predicted pKa of 9-ethyl-6-hydrazinyl-9H-purine is 5.51 ± 0.20, whereas the parent 6-hydrazinyl-9H-purine (no N9 substituent) has a predicted pKa of 10.06 ± 0.20 . This ΔpKa of approximately −4.55 units means that at physiological pH (7.4), the 9-ethyl derivative exists predominantly in its neutral, unprotonated form, while the unsubstituted analog remains substantially protonated. The 9-methyl analog (6-hydrazinyl-9-methyl-9H-purine) has a computed logP of −0.09 [1], indicating that the ethyl homolog is measurably more lipophilic, a property that influences membrane permeability in cell-based assays and partitioning in extraction or chromatographic workflows.
| Evidence Dimension | Acid dissociation constant (pKa, predicted) and lipophilicity |
|---|---|
| Target Compound Data | pKa = 5.51 ± 0.20 (predicted); MW = 178.19; ethyl group adds ~28 Da and ~1 methylene unit of lipophilicity vs. 9-methyl analog |
| Comparator Or Baseline | 6-Hydrazinyl-9H-purine (CAS 5404-86-4): pKa = 10.06 ± 0.20 (predicted); 6-Hydrazinyl-9-methyl-9H-purine (CAS 36082-59-4): logP = −0.09 (computed) |
| Quantified Difference | ΔpKa ≈ −4.55 vs. 9-unsubstituted analog; significant shift from basic to weakly acidic ionization range |
| Conditions | Predicted values from ACD/Labs or analogous computational estimation methods; experimental verification pending |
Why This Matters
A pKa shift of this magnitude dictates whether the compound is ionized at a given buffer pH, directly impacting aqueous solubility, extraction efficiency, and binding assay compatibility—critical parameters for reproducible experimental outcomes.
- [1] Chem-Space. 6-Hydrazinyl-9-methyl-9H-purine (CAS 36082-59-4) – LogP: −0.09. https://chem-space.com View Source
